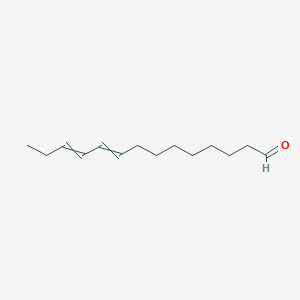

Tetradeca-9,11-dienal

Description

Structure

3D Structure

Properties

CAS No. |

100496-44-4 |

|---|---|

Molecular Formula |

C14H24O |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

tetradeca-9,11-dienal |

InChI |

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,14H,2,7-13H2,1H3 |

InChI Key |

MDQSKCQQGXJOMN-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC=CCCCCCCCC=O |

Origin of Product |

United States |

Biological Functions and Ecological Relevance of Tetradeca 9,11 Dienal

Pheromonal Activity and Specificity in Insect Species

Sex pheromones in moths are typically highly specific blends of several compounds, and this specificity is crucial for reproductive isolation among different species. The components often include unsaturated long-chain aldehydes, alcohols, and acetates.

Although direct identification of Tetradeca-9,11-dienal as a major sex pheromone is not widely documented, its close analogues have been identified in several moth species. For instance, the geometric isomer (9Z,11Z)-tetradeca-9,11-dienal has been identified as a minor component of the female sex pheromone of the pear barkminer moth, Spulerina astaurota. nih.gov In this species, the main pheromone component is (9Z,11Z)-9,11-tetradecadien-1-ol, with the corresponding acetate (B1210297) also playing a synergistic role in attracting males. nih.gov

Furthermore, a C16 analogue, (9Z,11E)-hexadeca-9,11-dienal, is the major sex pheromone component of the sugarcane borer, Diatraea saccharalis. scielo.bruliege.bescielo.br This compound elicits strong antennal responses in males and is a key component of the blend that attracts them. scielo.brscielo.br Another related C14 aldehyde, (E4,Z9)-Tetradecadienal, serves as the primary sex attractant for three species of North American Saturnia moths: S. walterorum, S. mendocino, and S. albofasciata. nih.govpherobase.compherobase.com

The acetate form, (Z,E)-9,11-tetradecadienyl acetate, is a well-known major component of the sex pheromone of the Egyptian cotton leafworm, Spodoptera littoralis, and is also found in the tobacco cutworm, Spodoptera litura. nih.govnih.gov

Table 1: Examples of this compound and Related Compounds as Sex Pheromone Components in Lepidoptera

| Compound | Species | Role in Pheromone Blend |

|---|---|---|

| (9Z,11Z)-Tetradeca-9,11-dienal | Spulerina astaurota (Pear barkminer moth) | Minor component |

| (9Z,11E)-Hexadeca-9,11-dienal | Diatraea saccharalis (Sugarcane borer) | Major component |

| (E4,Z9)-Tetradecadienal | Saturnia spp. (Saturnia moths) | Primary attractant |

| (Z,E)-9,11-Tetradecadienyl acetate | Spodoptera littoralis (Egyptian cotton leafworm) | Major component |

| (Z,E)-9,11-Tetradecadienyl acetate | Spodoptera litura (Tobacco cutworm) | Component |

The specificity of chemical communication in moths is often maintained by unique pheromone blends, where the presence of certain compounds can inhibit the attraction of other species. This phenomenon, known as antagonism, is crucial for preventing interbreeding between closely related, sympatric species.

A clear example of this can be seen in the sympatric species Spodoptera exigua and Spodoptera litura. Both species use (Z,E)-9,12-tetradecadienyl acetate as a common pheromone component. However, S. litura also uses (Z,E)-9,11-tetradecadienyl acetate. Field trapping studies have shown that the specific components of one species can significantly inhibit the attraction of the other. For instance, (Z,E)-9,11-tetradecadienyl acetate from S. litura inhibits the attraction of S. exigua males to their own pheromone. nih.gov This mutual recognition of interspecific pheromone components helps to reinforce reproductive isolation between these two species. nih.gov

Within a single species, the precise ratio of pheromone components is often critical for eliciting the full range of mating behaviors in males. The blend is typically more attractive than any single component. In the case of Diatraea saccharalis, while (9Z,11E)-hexadeca-9,11-dienal is the major component, the full blend also includes hexadecanal, (9Z)-hexadecenal, and (11Z)-hexadecenal. uliege.be A quaternary blend of these compounds was found to be significantly more attractive to males in wind tunnel assays than the previously identified binary blend. scielo.br

Similarly, for Spulerina astaurota, while the main component is the alcohol, the addition of the acetate synergizes the attraction of males. Although (9Z,11Z)-tetradeca-9,11-dienal is present, its addition to the alcohol and acetate blend did not significantly increase male attraction in field tests, suggesting a more subtle role in the communication dynamics. nih.gov

Behavioral Responses Elicited by this compound

The perception of pheromone components by male moths triggers a cascade of innate behaviors, guiding them toward a potential mate.

Upon detection of a pheromone plume, male moths typically exhibit a characteristic upwind flight pattern. This behavior, known as positive anemotaxis, involves a zigzagging flight path within the plume to track the scent to its source. nih.govillinois.edu The specific components of the pheromone blend are crucial for initiating and sustaining this upwind flight.

In field trials, lures baited with (E4,Z9)-Tetradecadienal as a single component were highly attractive to males of three Saturnia species. nih.gov For Diatraea saccharalis, flight tunnel experiments demonstrated that males exhibit a full sequence of oriented behaviors, including taking flight, upwind orientation, and making contact with the source, in response to blends containing (9Z,11E)-hexadeca-9,11-dienal. scielo.brscielo.br The intensity of this response is often dependent on the completeness of the pheromone blend. scielo.br

Mating disruption is a pest control strategy that involves permeating the atmosphere with synthetic sex pheromones to prevent males from locating females. Several mechanisms are thought to contribute to this effect. wsu.edusemios.com

One primary mechanism is competitive attraction or false trail following , where the numerous synthetic pheromone sources in the environment create a multitude of "false" trails, making it difficult for males to follow the plume of a calling female to its source. wsu.edusemios.com

Another mechanism is sensory adaptation or habituation . Prolonged exposure to high concentrations of a pheromone can cause the male's antennal receptors or central nervous system to become less sensitive, or habituated, to the pheromone, rendering them unable to detect the faint plumes of females. wsu.edu

Camouflage of the female's pheromone plume by high background concentrations of the synthetic pheromone is also a key factor. The synthetic pheromone essentially masks the natural signal, making it undetectable to the males. semios.com Aldehyde pheromones, such as (Z)-11-hexadecenal and (Z)-9-hexadecenal, have been successfully used in mating disruption strategies for pests like the cotton bollworm, Helicoverpa armigera. scielo.br This demonstrates the potential for aldehyde components, likely including this compound, to be effective in mating disruption programs for relevant pest species.

Quantitative Analysis of Behavioral Responses in Laboratory and Field Assays

Quantitative data on the behavioral responses to this compound are limited. However, research on specific isomers provides some insight into its potential as a potent insect attractant.

One of the few direct studies on a related compound identified (E4,Z9)-Tetradecadienal as a sex pheromone component for three North American moth species within the genus Saturnia: S. walterorum, S. mendocino, and S. albofasciata. researchgate.net Field trials demonstrated that all three species were strongly attracted to (E4,Z9)-Tetradecadienal when used as a single component in lures. researchgate.net Although small amounts of another compound, (Z)-9-tetradecenal, were also found in the pheromone gland extracts of these species, the addition of this second compound to the lures did not increase the attraction of male moths. researchgate.net

Another study focusing on the pear barkminer moth, Spulerina astaurota, identified (9Z,11Z)-tetradecadienal as one of three candidate pheromone components through gas chromatography-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS) analyses of female pheromone gland extracts. researchgate.net The other two related compounds identified were the corresponding alcohol and acetate forms. researchgate.net

Unfortunately, specific quantitative data from these studies, such as trap capture numbers or detailed behavioral assay results in a laboratory setting (e.g., wind tunnel flight data), are not available to be presented in a detailed data table.

Ecological Interactions Beyond Direct Pheromone Action

The role of this compound in broader ecological interactions, such as those involving different species or multiple trophic levels, is not documented in the existing scientific literature. The following sections outline the potential roles it could play based on the known functions of other insect semiochemicals.

Potential Role as Kairomone or Allomone

There is currently no specific scientific evidence to suggest that this compound functions as a kairomone or an allomone.

Kairomone: A kairomone is a semiochemical emitted by one species that benefits a receiving species. For example, a pheromone could act as a kairomone if a predator or parasitoid uses it to locate its prey or host. While this is a known phenomenon in insect chemical ecology, no studies have documented this relationship for this compound. wikipedia.org

Allomone: An allomone is a semiochemical that benefits the emitter by modifying the behavior of the receiver. This is often seen in defensive secretions. slu.se There is no indication from available research that this compound serves a defensive function.

Involvement in Multi-Trophic Interactions

Multi-trophic interactions involve more than two trophic levels, such as a plant, an herbivore, and a predator or parasitoid of that herbivore. Chemical cues, including pheromones, can play a crucial role in mediating these complex relationships. For instance, the pheromone of an herbivorous insect could attract natural enemies, thereby connecting the second and third trophic levels. However, no research has specifically implicated this compound in such multi-trophic dynamics. The general principles of how lepidopteran pheromones can influence these interactions are established, but specific examples involving this aldehyde are absent from the literature.

Biosynthetic Pathways of Tetradeca 9,11 Dienal

Identification and Characterization of Biosynthetic Precursors

The biosynthesis of Type-I lepidopteran sex pheromones, a class that includes Tetradeca-9,11-dienal, originates from fatty acid metabolism. pnas.orgoup.com The primary precursors are the common saturated fatty acids, palmitic acid (C16) and stearic acid (C18), which are produced through de novo synthesis in the pheromone gland. d-nb.infoiastate.edu The specific chain length of the final pheromone dictates which of these precursors enters the specialized biosynthetic pathway. For a C14 compound like this compound, the C16 precursor, palmitic acid, is of primary importance. iastate.edu

Isotope-labeling studies have been instrumental in tracing the path from precursor to final product. In vivo experiments, where labeled fatty acids are applied to the pheromone glands, have demonstrated that palmitic acid is converted to (Z)-11-hexadecenoic acid, which is then chain-shortened to (Z)-9-tetradecenoic acid, a key intermediate in the biosynthesis of some C14 pheromones. iastate.edu For other related pheromones, direct desaturation of myristic acid (C14) has also been observed. pnas.org

The identification of these precursors is further supported by the analysis of the fatty acid composition of the pheromone glands themselves, which often contain the hypothesized intermediates in addition to the final pheromone components. usc.edu.au

Enzymatic Steps in Dienal Formation

The conversion of a saturated fatty acid precursor into this compound involves a series of enzymatic reactions, including desaturation, chain-shortening, and terminal functional group modification. pnas.orgnih.gov

Desaturation Mechanisms and Stereocontrol in Double Bond Introduction

The introduction of double bonds into the fatty acid chain is a critical step that determines the specificity of the pheromone. This is catalyzed by a family of enzymes known as fatty acyl-CoA desaturases. pnas.orgnih.gov These enzymes are remarkable for their regio- and stereospecificity, introducing double bonds at specific positions and with either a Z (cis) or E (trans) configuration. pnas.org

For the formation of a conjugated diene system as seen in this compound, a sequence of desaturation events is required. While the precise pathway for this specific compound is not fully elucidated in all species, studies on related pheromones provide a model. For instance, the biosynthesis of (Z,E)-9,12-tetradecadienyl acetate (B1210297) involves an initial Δ11 desaturation of palmitic acid to produce (Z)-11-hexadecenoic acid. iastate.edu This is followed by chain-shortening to (Z)-9-tetradecenoic acid, which then undergoes a unique Δ12 desaturation to create the diene system. d-nb.infoiastate.edu

The evolution of these specialized desaturases from the more common metabolic Δ9-desaturases is a key factor in the diversity of moth pheromones. harvard.edu The stereocontrol, which is crucial for the biological activity of the pheromone, is an inherent property of the specific desaturase enzyme.

Chain-Shortening and Elongation Processes

To achieve the correct chain length of 14 carbons for this compound, a C16 precursor like palmitic acid must be shortened. This process is a limited form of β-oxidation that occurs in the peroxisomes of the pheromone gland cells. oup.com Unlike metabolic β-oxidation which breaks down fatty acids completely to acetyl-CoA, the chain-shortening in pheromone biosynthesis is typically limited to one or two cycles. pnas.orgoup.com Each cycle removes a two-carbon unit. oup.com

The enzymes involved in this process are not fully characterized in all pheromone-producing insects, but it is understood that the substrate specificity of the acyl-CoA oxidases involved likely controls the extent of the shortening. oup.com In some cases, chain elongation of shorter fatty acids can also occur to produce the required precursor chain length. harvard.edu

Terminal Functional Group Formation (e.g., Aldehyde Synthase Activity)

The final step in the biosynthesis of this compound is the formation of the aldehyde functional group. This is typically achieved through the reduction of the fatty acyl-CoA precursor to a fatty alcohol, followed by oxidation to the aldehyde. nih.govgoogle.com

The reduction of the fatty acyl-CoA is catalyzed by fatty acyl reductases (FARs). oup.combohrium.com These enzymes are often specific to the chain length and saturation pattern of the fatty acyl-CoA precursor. bohrium.com Following the formation of the fatty alcohol, an alcohol oxidase or a similar enzyme catalyzes the oxidation to the final aldehyde pheromone. nih.gov In some species, the genes for these terminal pathway enzymes have been identified and are highly expressed in the pheromone gland. nih.gov

Genetic and Molecular Regulation of Pheromone Biosynthesis

The production of sex pheromones is a tightly regulated process, often linked to the insect's developmental stage and circadian rhythm. A key regulator of pheromone biosynthesis in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). entomology2.or.krroyalsocietypublishing.org PBAN is a neurohormone that is released from the subesophageal ganglion and acts on the pheromone gland to stimulate pheromone production. entomology2.or.kr

The binding of PBAN to its receptor on the pheromone gland cells initiates a signal transduction cascade that can upregulate the activity of key biosynthetic enzymes. entomology2.or.kr This can include enzymes involved in fatty acid synthesis, desaturation, or the terminal reductive steps. iastate.edu The precise point of regulation can vary between species. iastate.edu

The genes encoding the enzymes of the pheromone biosynthetic pathway, such as desaturases and FARs, have been identified in a number of moth species. nih.govbohrium.com These genes often show tissue-specific expression in the pheromone gland and their expression levels can be correlated with the timing of pheromone production. nih.gov

Comparative Biosynthesis Across Related Insect Taxa

The biosynthetic pathways for fatty acid-derived pheromones show a remarkable degree of conservation and variation across different moth species. nih.gov The general framework of using common fatty acid precursors and modifying them through the action of specialized desaturases, chain-shortening/elongation enzymes, and terminal modification enzymes is a common theme. pnas.orgnih.gov

However, the evolution of different desaturases with novel regio- and stereospecificities is a major driver of pheromone diversity and, consequently, reproductive isolation between species. pnas.orgpnas.org For example, while some species may use a Δ11 desaturase, others have evolved Δ9, Δ10, or even more unusual desaturases like the Δ13 desaturase found in the processionary moth. harvard.edunih.gov The order of desaturation and chain-shortening events can also differ, leading to different final products. iastate.edu

The table below illustrates the diversity of pheromone components and their precursors in different moth species, highlighting the common themes and variations in their biosynthesis.

| Species | Major Pheromone Component(s) | Precursor(s) | Key Enzymatic Steps |

| Spodoptera exigua | (Z,E)-9,12-tetradecadienyl acetate | Palmitic acid | Δ11 desaturation, chain-shortening, Δ12 desaturation, reduction, acetylation |

| Thaumetopoea pityocampa | (Z)-13-hexadecen-11-ynyl acetate | Palmitic acid | Δ11 desaturation, Δ13 desaturation |

| Argyrotaenia velutinana | (Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate | Myristic acid | Δ11 desaturation, reduction, acetylation |

| Trichoplusia ni | (Z)-7-dodecenyl acetate | Palmitic acid | Δ11 desaturation, chain-shortening (2 cycles), reduction, acetylation |

| Operophtera brumata | 1,Z3,Z6,Z9-nonadecatetraene | α-linolenic acid | Chain elongation, terminal desaturation, decarboxylation |

This comparative view underscores the modular nature of pheromone biosynthesis, where the recruitment and modification of existing metabolic enzymes have allowed for the evolution of a vast array of species-specific chemical signals.

Advanced Methodologies for Chemical Synthesis of Tetradeca 9,11 Dienal and Stereoisomers

Strategies for Stereoselective Conjugated Diene Construction

The creation of the conjugated diene is the cornerstone of any synthesis of Tetradeca-9,11-dienal. Chemists have employed a variety of powerful reactions to build this motif with predictable and high stereoselectivity.

The Wittig reaction and its variants are fundamental tools for alkene synthesis and have been extensively used to construct the conjugated diene system of pheromones. thieme-connect.dewikipedia.orgorganic-chemistry.org The stereochemical outcome of the reaction is highly dependent on the nature of the phosphorus ylide used. organic-chemistry.org

Non-stabilized Ylides for (Z)-Alkenes : The reaction of a non-stabilized ylide (e.g., where the R group on the ylide is an alkyl group) with an aldehyde typically results in the formation of a (Z)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org This is often attributed to the kinetic formation of a cis-substituted oxaphosphetane intermediate that rapidly collapses to the Z-alkene. researchgate.net To synthesize a (9Z, 11E)-dienal, one could react a non-stabilized ylide with an α,β-unsaturated aldehyde that already contains an (E)-double bond. researchgate.net

Stabilized Ylides for (E)-Alkenes : Conversely, stabilized ylides, which contain an electron-withdrawing group (like an ester or ketone), generally yield (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org The increased stability of the intermediate allows for equilibration to a more thermodynamically stable trans-substituted oxaphosphetane, which then forms the E-alkene. researchgate.net

Schlosser Modification for (E)-Alkenes : The Schlosser modification provides a method to obtain (E)-alkenes from non-stabilized ylides. wikipedia.org This involves treating the initial betaine (B1666868) intermediate with a strong base like phenyllithium (B1222949) at low temperatures, allowing it to equilibrate to the more stable threo betaine, which then collapses to the (E)-alkene. wikipedia.org

One synthetic approach involves reacting an (E)-2-alkenal with a phosphorane, which can yield a mixture of (E,Z)- and (E,E)-isomers. researchgate.net Another route uses a 2-alkynal in a Wittig reaction, followed by stereoselective reduction of the newly formed triple bond to create the desired (Z)-double bond. researchgate.net

Table 1: Wittig Reaction Strategies for Diene Stereoisomer Synthesis

| Ylide Type | Typical Aldehyde Partner | Primary Isomer Formed | Mechanistic Feature |

|---|---|---|---|

| Non-stabilized (e.g., alkylphosphonium ylide) | Saturated or Unsaturated Aldehyde | (Z)-Alkene | Kinetic control, rapid formation of cis-oxaphosphetane organic-chemistry.orgresearchgate.net |

| Stabilized (e.g., ester-substituted ylide) | Saturated or Unsaturated Aldehyde | (E)-Alkene | Thermodynamic control, equilibration to trans-oxaphosphetane wikipedia.orgorganic-chemistry.org |

| Non-stabilized (Schlosser Modification) | Saturated or Unsaturated Aldehyde | (E)-Alkene | Base-mediated equilibration to more stable betaine intermediate wikipedia.org |

Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds and have been adapted for the stereospecific synthesis of conjugated dienes. mdpi.comacs.org

Sonogashira Coupling : This reaction couples a terminal alkyne with a vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is exceptionally useful for creating enyne precursors to conjugated dienes. libretexts.orgrsc.org For instance, a (Z)-vinyl halide can be coupled with a terminal alkyne, followed by a stereoselective reduction of the triple bond to generate a (Z,E)- or (Z,Z)-diene system. The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.orglibretexts.org

Kumada Coupling : The Kumada reaction involves the coupling of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by nickel or palladium complexes. mdpi.comacs.org This method can be used to construct dienes by coupling a vinyl Grignard reagent with a vinyl halide, with the stereochemistry of the starting materials being retained in the product. researchgate.netnih.gov For example, a synthesis of a (9Z,11E)-dienal derivative involved a Kumada cross-coupling between a Grignard reagent and a protected 7-bromo-(4Z,6E)-heptadienal. researchgate.netgoogle.com The choice of nickel or palladium catalyst, along with specific phosphine (B1218219) ligands, can be crucial for achieving high yields and stereocontrol. acs.orgresearchgate.net

Table 2: Cross-Coupling Reactions in Dienal Synthesis

| Reaction | Key Reactants | Catalyst System | Bond Formed | Key Advantage |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne + Vinyl Halide | Pd(0) catalyst, Cu(I) cocatalyst | sp-sp² C-C bond | Forms enyne precursor, mild conditions wikipedia.orglibretexts.org |

| Kumada | Vinyl Grignard + Vinyl Halide | Ni or Pd catalyst (e.g., NiCl₂(dppe)) | sp²-sp² C-C bond | Stereoretentive, good for complex fragments acs.orgnih.gov |

The partial reduction of an alkyne is a critical step in many synthetic routes to specific dienal isomers, allowing for precise control over the geometry of the resulting double bond. openochem.org

Reduction to cis-(Z)-Alkenes : The most common method for converting an alkyne to a cis-alkene is through catalytic hydrogenation using a "poisoned" catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, treated with lead acetate (B1210297) and quinoline). masterorganicchemistry.comwikipedia.org The catalyst's reduced activity prevents over-reduction to the alkane and facilitates the syn-addition of hydrogen across the triple bond, leading specifically to the (Z)-isomer. openochem.orgmasterorganicchemistry.compearson.com This method is highly stereospecific and widely used in pheromone synthesis. masterorganicchemistry.comwikipedia.org

Reduction to trans-(E)-Alkenes : To obtain a trans-alkene from an alkyne, the typical method is a dissolving metal reduction, such as using sodium or lithium metal in liquid ammonia (B1221849) (Birch reduction). nih.gov This reaction proceeds via an anti-addition mechanism, yielding the thermodynamically more stable (E)-alkene. nih.gov

These reduction techniques are often employed after a Sonogashira or other coupling reaction that installs an alkyne at the desired position. rsc.org

Synthetic Challenges in Maintaining Stereochemical Integrity

A major challenge in the synthesis of specific this compound isomers is the potential for isomerization of the double bonds, which can lead to a mixture of geometric isomers, reducing the yield and purity of the target compound. wiley.comnih.gov

The conjugated diene system is susceptible to isomerization when exposed to heat, light, or acidic/basic conditions. nih.gov This can occur at various stages, including during the reaction, workup, or purification.

Strategies to prevent isomerization include:

Use of Buffered Conditions : Maintaining a neutral pH during reactions and workups can prevent acid- or base-catalyzed isomerization.

Mild Reagents : Employing mild and selective reagents minimizes harsh conditions that could scramble stereocenters. For example, some modern Heck coupling conditions have been developed to generate dienes without isomerization by using specific bases and ionic liquid solvents. mdpi.com

Low-Temperature Reactions : Conducting reactions at low temperatures can limit the energy available for unwanted isomerization pathways. The Schlosser modification of the Wittig reaction, for instance, relies on low temperatures to control the stereochemical outcome. wikipedia.org

Catalyst Choice : In transition metal-catalyzed reactions, the choice of metal and ligand can be critical. Some catalytic systems are prone to causing isomerization, while others are designed to be stereoretentive. wiley.com For instance, nickel-catalyzed isomerization has been studied and can be either a desired or undesired side reaction depending on the synthetic goal. researchgate.netacs.org

Achieving high yield and isomeric purity requires careful optimization of all reaction parameters. nih.gov This involves a systematic study of:

Solvent : The polarity and coordinating ability of the solvent can influence reaction rates and selectivities. For example, certain Wittig reactions show different stereoselectivities in protic versus aprotic solvents.

Temperature : As noted, temperature is a critical factor. While higher temperatures can increase reaction rates, they can also lead to decomposition and isomerization. mdpi.com Finding the optimal temperature is key to balancing reaction speed with product stability.

Catalyst Loading : In cross-coupling reactions, using the lowest effective catalyst loading minimizes costs and potential side reactions, including those that may lead to isomerization. acs.org

Reaction Time : Monitoring the reaction over time is crucial. Allowing a reaction to proceed for too long can sometimes lead to the formation of thermodynamic byproducts and a decrease in enantioselectivity or isomeric purity. wiley.com

Ultimately, a successful synthesis of a specific this compound stereoisomer relies on a combination of a robust stereoselective strategy and meticulous control over the reaction conditions to preserve the integrity of the delicate conjugated diene system. nih.gov

Biocatalytic Approaches in this compound Synthesis

Biocatalysis leverages the high specificity and efficiency of enzymes to perform complex chemical transformations under mild, environmentally benign conditions. In the context of this compound synthesis, research has focused on harnessing enzymes from fatty acid metabolism pathways, particularly lipoxygenases (LOX) and hydroperoxide lyases (HPL), often within engineered microbial hosts.

The primary strategy involves the enzymatic modification of renewable fatty acid feedstocks. A common precursor, linoleic acid, is a C18 fatty acid that can be converted by a LOX/HPL cascade. However, this pathway typically yields shorter-chain aldehydes (e.g., C12). Achieving the specific C14 carbon backbone of this compound often requires more sophisticated metabolic engineering.

A prominent advanced approach involves the design of whole-cell biocatalysts, such as genetically modified Escherichia coli or Saccharomyces cerevisiae. These microorganisms are engineered to express a heterologous multi-enzyme pathway capable of converting a specific substrate into the target dienal. For instance, a theoretical pathway could be designed to convert a C16 fatty acid like palmitoleic acid or a functionalized C18 acid like ricinoleic acid through a sequence of controlled enzymatic steps:

Isomerization/Oxygenation: An isomerase and a lipoxygenase work in concert to create a specific hydroperoxy diene intermediate from the fatty acid substrate. The choice of LOX is critical for controlling the stereochemistry of the resulting double bonds.

Chain Cleavage: A specific hydroperoxide lyase (HPL) is selected or engineered to cleave the fatty acid chain at the precise C13-C14 bond, releasing a C14 aldehyde fragment.

Terminal Group Modification: If the initial cleavage product requires further modification (e.g., reduction or oxidation), additional enzymes like alcohol dehydrogenases or reductases are included in the pathway to yield the final this compound.

The primary advantage of this biocatalytic method is its exceptional stereoselectivity, enabling the production of specific isomers, such as (9Z,11E)-tetradeca-9,11-dienal, with high purity that is difficult to achieve through conventional chemical synthesis. The reaction conditions—typically aqueous media at or near ambient temperature and pressure—further enhance its appeal as a green alternative.

The table below summarizes and compares different biocatalytic systems investigated for the production of conjugated dienals, highlighting the parameters relevant to the synthesis of a C14 structure like this compound.

| Biocatalytic System | Substrate | Key Enzymes | Primary Product Profile | Key Advantage |

|---|---|---|---|---|

| Engineered E. coli Whole-Cell | Ricinoleic Acid (C18) | Fatty Acid Isomerase, Lipoxygenase (LOX), Hydroperoxide Lyase (HPL), Dehydrogenase | Targeted C14 dienal via engineered cleavage and oxidation | High specificity for target C14 backbone; single-vessel process. |

| Immobilized LOX/HPL Enzymes | Linoleic Acid (C18) | Lipoxygenase (from soybean), Hydroperoxide Lyase (from guava) | Primarily C12 and C6 fragments; requires non-standard substrate for C14. | Enzyme reusability; simplified downstream processing. |

| Engineered S. cerevisiae | Palmitoleic Acid (C16) | Δ12-Desaturase, Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | Potential C14 dienal via initial desaturation and subsequent cleavage. | Utilizes a GRAS (Generally Regarded As Safe) host; potential for food-grade production. |

| Plant Tissue Homogenates | Endogenous Fatty Acids | Native LOX/HPL enzyme cocktail | Complex mixture of aldehydes (C6, C9, C12); low selectivity for C14. | Low cost of catalyst preparation; no enzyme purification needed. |

Scalability and Green Chemistry Considerations in Dienal Production

The industrial production of fine chemicals like this compound is increasingly governed by principles of scalability and green chemistry. The choice of synthetic route has profound implications for process efficiency, cost, safety, and environmental footprint. Both advanced chemical and biocatalytic methods must be evaluated against these criteria.

Scalability Challenges and Solutions:

Chemical Synthesis (e.g., Wittig or Sonogashira coupling): While well-established, these multi-step syntheses face significant scalability hurdles. The use of pyrophoric reagents (e.g., n-butyllithium), stoichiometric organometallic reagents, and large volumes of volatile organic solvents presents safety and waste management challenges. Purification via column chromatography is often required, which is not economically viable for large-scale production. The transition to continuous flow reactors is a key strategy to mitigate these issues, offering better control over reaction exotherms, improved safety, and potential for automated, high-throughput production.

Biocatalytic Synthesis: Scaling up biocatalytic processes from the lab bench to industrial bioreactors introduces a different set of challenges. These include maintaining enzyme stability over extended periods, low volumetric productivity (low concentration of product in the reactor), and complex downstream processing to isolate the dienal from the aqueous fermentation broth. Product toxicity or inhibition of the biocatalyst can also limit yields. Key solutions involve the use of immobilized whole-cell or purified enzyme systems, which allows for catalyst reuse and integration into continuous flow processes. Furthermore, in situ product removal (ISPR) techniques, such as liquid-liquid extraction or pervaporation, can prevent product inhibition and simplify purification.

Green Chemistry Evaluation: A comparative analysis based on the 12 Principles of Green Chemistry reveals the distinct advantages of biocatalytic routes.

Atom Economy: Biocatalytic transformations are inherently atom-economical, often using water as a co-reactant or producing it as a benign byproduct. In contrast, classical routes like the Wittig reaction exhibit poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste.

Use of Renewable Feedstocks: Biocatalysis excels in its ability to use renewable raw materials, such as fatty acids derived from plant oils (e.g., linoleic acid, ricinoleic acid), directly aligning with sustainability goals. Many chemical syntheses rely on precursors derived from petrochemical feedstocks.

Benign Solvents and Reaction Conditions: Biocatalytic reactions are typically performed in water under ambient conditions, eliminating the need for hazardous organic solvents (e.g., THF, dichloromethane) and reducing energy consumption associated with heating or cryogenic cooling required in many organic syntheses.

The following table provides a comparative assessment of a representative chemical route versus a biocatalytic route for dienal synthesis based on key green chemistry metrics.

| Green Chemistry Metric | Assessment for Chemical Synthesis (e.g., Wittig Reaction) | Assessment for Biocatalytic Synthesis | Advantage |

|---|---|---|---|

| Atom Economy | Poor; generates stoichiometric triphenylphosphine oxide byproduct. | Excellent; enzymatic reactions are highly specific with minimal byproducts. | Biocatalysis |

| Feedstock Source | Primarily petrochemical-derived starting materials. | Renewable resources (e.g., plant oils, fatty acids). | Biocatalysis |

| Solvent Use | Requires large volumes of hazardous/volatile organic solvents (THF, ether, hexanes). | Primarily aqueous media (water). | Biocatalysis |

| Energy Requirements | Often requires extreme temperatures (cryogenic or high heat), leading to high energy consumption. | Operates under mild conditions (ambient temperature and pressure), low energy input. | Biocatalysis |

| Stereoselectivity | Can be difficult to control, often producing mixtures of E/Z isomers requiring separation. | Excellent; enzymes provide precise control over stereochemistry, yielding a single isomer. | Biocatalysis |

| Process Scalability | Established technology but faces challenges with waste and safety at large scale. | Challenging due to enzyme stability and downstream processing, but improving with immobilization and ISPR. | Chemical (Currently) |

Advanced Analytical Techniques for Tetradeca 9,11 Dienal Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like Tetradeca-9,11-dienal. nih.govnih.gov This method separates individual components from a mixture, which are then ionized and fragmented to produce a unique mass spectrum, effectively a chemical fingerprint of the molecule. chemguide.co.uk

Analysis of Fragmentation Patterns and Isomeric Differentiation

In GC-MS, the ionization process imparts significant energy into the molecule, causing it to break apart into smaller, charged fragments. chemguide.co.uk The resulting fragmentation pattern is highly reproducible and characteristic of the molecule's structure. nih.gov For aldehydes like this compound, characteristic fragmentation includes the loss of functional groups or cleavage at specific bonds. libretexts.org

The mass spectra of different isomers of this compound, while potentially similar, will exhibit subtle but significant differences in their fragmentation patterns. These differences arise from the varied stability of the fragment ions formed from each isomer. libretexts.org For instance, the position and geometry (E/Z) of the double bonds in the dienal structure influence how the molecule fragments upon electron impact. By carefully analyzing the relative abundances of specific fragment ions, researchers can distinguish between different positional and geometric isomers. researchgate.netnih.gov This differentiation is critical, as isomers can have vastly different biological activities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard GC-MS provides nominal mass information, High-Resolution Mass Spectrometry (HRMS) offers a much higher degree of precision, enabling the determination of a compound's exact mass. This capability is crucial for unambiguously determining the elemental composition of this compound. For example, the molecular formula for tetradecadienyl acetate (B1210297), a related compound, is C16H28O2, with a calculated exact mass of 252.208930132 Da. nih.govnih.gov HRMS can measure this mass with enough accuracy to confirm this specific formula and exclude other possibilities with the same nominal mass. This level of certainty is invaluable in structural elucidation, providing definitive confirmation of the molecular formula before further spectroscopic analysis is undertaken to determine the precise arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed three-dimensional structure and stereochemistry of organic molecules, including the specific configuration of double bonds in this compound.

1H NMR and 13C NMR for Double Bond Configuration

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. For this compound, the chemical shifts (δ) and coupling constants (J) of the protons and carbons associated with the C9=C10 and C11=C12 double bonds are particularly diagnostic.

The magnitude of the coupling constant between the vinyl protons (H-C=C-H) is a reliable indicator of the double bond's geometry. A larger coupling constant (typically > 12 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (typically < 10 Hz) indicates a cis (Z) configuration. Similarly, the chemical shifts of the allylic carbons in the ¹³C NMR spectrum are sensitive to the stereochemistry of the double bond, providing complementary data to confirm the assignment.

Table 1: Representative NMR Data for Alkenes

| Configuration | Proton (¹H) Coupling Constant (J) | Carbon-¹³ (¹³C) Chemical Shift Range (ppm) |

|---|---|---|

| cis (Z) | 6-12 Hz | ~120-130 |

| trans (E) | 12-18 Hz | ~125-135 |

Note: The values presented are typical ranges and can vary based on the specific molecular structure.

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Confirmation

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to confirm spatial relationships between atoms within a molecule. It detects the transfer of nuclear spin polarization from one nucleus to another through space. For this compound, NOE experiments can definitively confirm the E/Z configuration of the double bonds.

In a (Z)-isomer, the protons on the double-bonded carbons are on the same side, resulting in a measurable NOE enhancement when one is irradiated. Conversely, in an (E)-isomer, these protons are on opposite sides and are too far apart to produce a significant NOE effect. This provides unambiguous evidence for the stereochemical assignment made based on coupling constants.

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity Profiling

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a highly sensitive technique used to identify which volatile compounds in a complex mixture are biologically active for a specific insect. science.govfrontiersin.org The method involves splitting the effluent from a gas chromatograph column into two paths. nih.gov One path leads to a standard detector (like a Flame Ionization Detector, FID, or a mass spectrometer), while the other is directed over an insect's antenna. researchgate.net

As the separated compounds elute from the GC, any compound that elicits an olfactory response in the insect generates a measurable electrical signal (a depolarization) from the antenna. biorxiv.org This signal is recorded as an "electroantennogram." By comparing the timing of the antennal responses with the peaks on the chromatogram, researchers can pinpoint exactly which compounds are perceived by the insect.

For this compound research, GC-EAD is crucial for identifying which of the possible geometric isomers ((9E,11E), (9Z,11E), (9E,11Z), or (9Z,11Z)) acts as a pheromone or semiochemical for a particular species. Often, only one specific isomer is biologically active, and GC-EAD provides a direct and rapid method for profiling this activity, guiding further research into the behaviorally relevant compounds.

Chiral Separation Techniques for Enantiomeric Purity Assessment

The biological activity of chiral molecules, including many insect pheromones, is often dependent on their specific enantiomeric form. Therefore, the ability to separate and quantify enantiomers is crucial for research and potential applications. For a compound like this compound, which may exist as different enantiomers, assessing its enantiomeric purity is a key analytical challenge. The primary techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for the separation of enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation. For long-chain unsaturated aldehydes like this compound, several types of CSPs could be employed.

Modern advancements in HPLC include the use of core-shell chiral stationary phases. These particles consist of a solid core with a porous chiral shell, which can lead to higher efficiency and faster separations compared to traditional fully porous particles. nih.gov For instance, a core-shell isopropyl carbamate (B1207046) cyclofructan 6 column has been demonstrated to provide rapid and effective enantiomeric separation for other chiral molecules. nih.gov

The choice of mobile phase is also critical and often consists of a mixture of organic solvents like acetonitrile, along with additives such as acetic acid and triethylamine, to achieve optimal enantioseparation. nih.gov Derivatization of the aldehyde functional group can also be employed to enhance chromatographic separation and detection sensitivity. nih.gov

Chiral Gas Chromatography (GC)

Gas chromatography is another principal technique for the analysis of volatile and semi-volatile chiral compounds, such as insect pheromones. nih.govnih.gov In chiral GC, separation is achieved using a chiral stationary phase, often based on modified cyclodextrins.

The analysis of insect pheromones at the nanogram level is often necessary, and techniques that couple headspace adsorption for sample collection with thermal desorption for injection into the GC can be utilized to achieve the required sensitivity. nih.gov This approach avoids the use of solvents for injection, which can help to minimize sample loss. nih.gov A high electric field, radio-frequency ion mobility analyzer has also been shown to be a sensitive detector for the GC separation of volatile organic compounds, including aldehydes and pheromones. usda.gov

The general parameters for a typical chiral GC separation are outlined in the table below.

| Parameter | Typical Value/Condition |

| Column Type | Capillary column with a chiral stationary phase (e.g., modified cyclodextrin) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 60°C, ramped to 220°C at 10°C/min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic Characterization of Metabolites and Biosynthetic Intermediates

Understanding the biotransformation and biosynthesis of this compound involves the identification and characterization of its metabolites and the intermediates in its biosynthetic pathway. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with chromatographic separation (GC-MS or LC-MS), is an indispensable technique for the analysis of metabolites and biosynthetic intermediates due to its high sensitivity and specificity. nih.govnih.gov

For aldehydes, which can be volatile and unstable in biological matrices, derivatization is a common strategy to improve their stability and chromatographic behavior. nih.gov For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form hydrazones can facilitate their analysis by HPLC with UV-Vis or MS detection. researchgate.net

In the context of biosynthetic pathways, such as those for insect pheromones, GC-MS can be used to analyze extracts from pheromone glands to identify potential intermediates. nih.gov The fragmentation patterns observed in the mass spectra provide structural information that aids in the identification of unknown compounds. While alpha cleavage is a characteristic fragmentation for many carbonyl compounds, it is often not a significant pathway for aldehydes. youtube.com

Tandem mass spectrometry (LC-MS/MS) is particularly powerful for characterizing metabolites in complex biological samples. youtube.com It allows for the selection of a precursor ion (the metabolite of interest) and its fragmentation to produce a product ion spectrum, which provides detailed structural information and can help to pinpoint the site of biotransformation. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the complete structural elucidation of organic molecules, including biosynthetic intermediates. While less sensitive than MS, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

In the study of pheromone biosynthesis, ¹H NMR and ¹³C NMR can be used to confirm the structures of intermediates that have been isolated or synthesized. researchgate.net For example, specific chemical shifts and coupling constants in the ¹H NMR spectrum can help to determine the configuration of double bonds and the stereochemistry of chiral centers.

The study of biosynthetic pathways often involves the use of isotopically labeled precursors. By feeding an organism with a labeled substrate and then analyzing the resulting products by NMR or MS, the incorporation of the label can be traced, providing direct evidence for the proposed pathway.

Structure Activity Relationship Sar Studies of Tetradeca 9,11 Dienal and Analogs

Influence of Double Bond Position and Configuration on Olfactory Receptor Activation

The number, position, and geometric configuration (cis/trans or E/Z) of double bonds are critical determinants of a molecule's ability to activate specific olfactory receptors. Research indicates that the olfactory systems of insects, in particular, are exquisitely tuned to detect precise isomeric forms of pheromones.

The position of the conjugated diene system in tetradecadienals significantly alters their biological function. Different positional isomers are recognized by distinct olfactory receptor neurons, leading to species-specific signaling. For example, while (Z,E)-9,11-tetradecadienal is a component of the carob moth's pheromone blend, other moths utilize different isomers. psu.edu The oak processionary moth uses (11Z, 13Z)-hexadecadien-1-yl acetate (B1210297), and the horse-chestnut leaf miner employs (8E,10Z)-tetradeca-8,10-dienal. researchgate.net This demonstrates that a shift in the double bond positions (e.g., from 9,11 to 8,10) results in a molecule that is biologically active for a completely different species.

Studies on the rat olfactory system have also shown that the position of double bonds affects the spatial patterns of activity in the olfactory bulb. nih.gov This suggests that even in vertebrates, the location of unsaturation is a key feature for odorant recognition.

The geometric configuration (E/Z) of the double bonds is equally vital. The natural pheromone of the carob moth includes the (Z,E)-9,11 isomer. psu.edu The synthesis of pheromones for pest management, such as that for the fall armyworm, which uses (9Z,12Z)-tetradeca-9,12-dienyl acetate, underscores the necessity of precise stereochemical control to achieve biological activity. researchgate.net While one study in rats suggested that cis versus trans configuration had a less pronounced impact compared to bond position for certain hydrocarbons, the high specificity observed in insect pheromone systems indicates that configuration is a crucial factor for receptor activation in these species. nih.gov

Table 1: Activity of Tetradeca-dienal/-dienyl Acetate Positional and Geometric Isomers An interactive data table is provided below. Please hover over the cells for more information.

| Compound Name | Isomeric Configuration | Biological Role/Species |

| (Z,E)-9,11-Tetradecadienal | 9Z, 11E | Pheromone component (Carob Moth) psu.edu |

| (8E,10Z)-Tetradeca-8,10-dienal | 8E, 10Z | Sex pheromone (Horse-chestnut leaf miner) researchgate.net |

| (9Z,12Z)-Tetradeca-9,12-dienyl Acetate | 9Z, 12Z | Pheromone (Fall armyworm) researchgate.net |

| (9Z,12E)-Tetradeca-9,12-dien-1-yl Acetate | 9Z, 12E | Pheromone component (several moth species) googleapis.com |

Stereochemical Specificity and Biological Efficacy

The interaction between a pheromone and its olfactory receptor is highly stereospecific, akin to a lock-and-key mechanism. Only a molecule with the correct three-dimensional shape can effectively bind to and activate the receptor, triggering a neural signal. This specificity ensures that communication within a species is precise and not easily disrupted by other environmental chemicals.

Electrophysiological studies, such as single-cell recordings from insect antennae, provide direct evidence for this specificity. These studies have shown that olfactory receptor neurons (ORNs) often exhibit a strong, selective response to one specific isomer of a pheromone, with significantly lower or no response to other isomers. nih.gov For instance, in the moth Sesamia nonagrioides, distinct ORNs were found to respond specifically to different components of the pheromone blend, such as (Z)-11-hexadecenyl acetate and (Z)-11-hexadecenal. nih.gov

The biological efficacy of a compound is a measure of its ability to produce a biological response upon binding to a receptor. Research on pheromone mimics has shown that compounds with different structures can sometimes elicit a similar biological effect if they can adopt a similar conformation to the natural ligand. A study on the carob moth found that (Z,E)-7,9,11-dodecatrienyl formate (B1220265), a C12 compound, could effectively mimic the natural C14 pheromone component, (Z,E)-9,11,13-tetradecatrienal. researchgate.net Electrophysiological recordings confirmed that both the mimic and the natural compound stimulated the same large-spiking ORN, and at similar dosages, the spike frequencies were not significantly different, indicating comparable biological efficacy at the receptor level. researchgate.net

Conversely, analogs designed to be antagonists can reveal the strict structural requirements for receptor activation. A trifluoromethyl ketone analog of a related pheromone, (Z,E)-9,11-tetradecadienyl trifluoromethyl ketone, was shown to inhibit the response of ORNs in S. nonagrioides to their natural pheromone, demonstrating that a change in the functional group can switch the compound's role from an agonist to an antagonist. nih.gov

Impact of Carbon Chain Length and Terminal Functional Group Variations

Carbon Chain Length: Altering the length of the alkyl chain can significantly impact biological efficacy. As mentioned, a C12 formate was found to be a successful mimic of a C14 trienal pheromone in the carob moth, suggesting that the spatial arrangement of the double bonds and the terminal group can sometimes compensate for a shorter chain. researchgate.net However, in many cases, the optimal chain length is highly conserved. Studies on other lipid-derived signaling molecules have shown that increasing or decreasing the carbon chain length often leads to a decrease in activity. researchgate.netcir-safety.org

Terminal Functional Group: The terminal functional group (e.g., aldehyde, alcohol, acetate, or ketone) is a key determinant of a pheromone's identity and function. The carob moth utilizes both (Z,E)-9,11,13-tetradecatrienal and (Z,E)-9,11-tetradecadienal in its pheromone blend, indicating that the presence or absence of a third double bond is a recognized structural variation. psu.edu In Sesamia nonagrioides, the pheromone blend includes an acetate, an aldehyde, and an alcohol, each with a C16 or C12 backbone, and specific ORNs exist to detect them. nih.gov

Replacing the aldehyde group with a different functionality can dramatically change the molecule's interaction with the receptor. The transformation of an aldehyde or acetate into a trifluoromethyl ketone (TFMK) has been shown to convert an agonist into an antagonist. nih.gov For example, (Z,E)-9,11-tetradecadienyl trifluoromethyl ketone, an analog of a related pheromone, acted as an inhibitor of ORNs in moths. nih.gov This indicates that while the dienyl chain might be responsible for fitting into the binding pocket, the functional group is critical for receptor activation.

Table 2: SAR of Tetradeca-9,11-dienal Analogs with Varied Chain Length and Functional Groups An interactive data table is provided below. Please hover over the cells for more information.

| Analog/Compound | Structural Modification | Biological Effect | Reference |

| (Z,E)-9,11,13-Tetradecatrienal | C14 triene, aldehyde group | Natural pheromone component (agonist) | researchgate.net, psu.edu |

| (Z,E)-7,9,11-Dodecatrienyl formate | C12 triene, formate group | Effective mimic of the C14 trienal (agonist) | researchgate.net |

| (Z,E)-9,11-Tetradecadienal | C14 diene, aldehyde group | Natural pheromone component (agonist) | psu.edu |

| (Z,E)-9,11-Tetradecadienyl trifluoromethyl ketone | C14 diene, TFMK group | Pheromone inhibitor (antagonist) | nih.gov |

Ligand-Receptor Binding Dynamics and SAR Correlation

The biological response to a pheromone is not solely determined by the static fit of the ligand into the receptor's binding site but also by the dynamics of this interaction. Ligand-receptor binding kinetics, which include the rates of association (k_on) and dissociation (k_off), are crucial for understanding a compound's efficacy. domaintherapeutics.ca These kinetic parameters dictate the duration of the receptor's activation and the subsequent signaling cascade.

The SAR data for this compound and its analogs can be interpreted through the lens of binding dynamics. The high specificity for a particular double bond position and configuration suggests that the binding pocket of the olfactory receptor is conformationally constrained. A correctly shaped ligand can achieve a high-affinity binding state, characterized by an optimal balance of k_on and k_off, leading to efficient receptor activation.

Structural modifications directly influence these dynamics:

Double Bond Position/Configuration: An incorrect isomer may fail to make key contacts within the binding site, leading to a much faster dissociation rate (high k_off) and consequently, a weak or non-existent signal. The receptor-ligand complex may not exist long enough to trigger the conformational change required for signaling.

Chain Length: An analog with a non-optimal chain length may not fully occupy the binding pocket or may experience steric clashes, disrupting the stable binding required for activation. researchgate.net

Functional Group: The terminal functional group often forms critical hydrogen bonds or other polar interactions with amino acid residues in the receptor. nih.gov Changing an aldehyde to a trifluoromethyl ketone, for example, alters these potential interactions. nih.gov The TFMK analog might bind effectively (occupy the site) but fail to induce the necessary conformational change for activation, thereby acting as a competitive antagonist by blocking the natural pheromone.

The entire process is also influenced by the cellular environment, such as the lipid membrane in which the receptor is embedded. The movement of the ligand from the extracellular space to the binding pocket, which may be buried within the receptor's helical bundle, is a dynamic process in itself. nih.govfrontiersin.org

Computational Modeling in Predicting Structure-Activity Profiles

Computational modeling has become an indispensable tool for predicting and rationalizing the structure-activity relationships of biologically active molecules, including pheromones. Although specific models for this compound's interaction with its receptor are not widely published, established computational methods provide a framework for such investigations.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By creating a homology model of an insect olfactory receptor, researchers can dock various isomers and analogs of this compound into the putative binding site. The resulting docking scores, which estimate the binding affinity (ΔG), can be correlated with experimentally observed biological activities. undip.ac.id This approach can rapidly screen virtual libraries of analogs to prioritize candidates for synthesis and bioassay.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor interaction over time. These simulations can reveal how a ligand enters the binding site, the conformational changes it induces in the receptor upon binding, and the stability of the resulting complex. biorxiv.org By running MD simulations on complexes with different isomers (e.g., 9,11-dienal vs. 8,10-dienal), one could analyze differences in the stability of key hydrogen bonds or hydrophobic interactions, providing a molecular-level explanation for the observed SAR. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a statistical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., size, shape, electronic properties) for different analogs of this compound, a predictive model can be developed. This model could then be used to estimate the activity of new, unsynthesized analogs, guiding the design of more potent or selective compounds.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the understanding of pheromone perception and the development of novel pest management tools.

Neuroethological and Olfactory Receptor Studies of Tetradeca 9,11 Dienal Perception

Peripheral Olfactory Processing in Insects

The initial detection of airborne molecules like Tetradeca-9,11-dienal occurs in the peripheral olfactory system, primarily located on the insect's antennae. This intricate system is designed to capture, filter, and transduce chemical signals into electrical impulses that the brain can interpret.

Electroantennogram (EAG) Response to Dienal Stimuli

The electroantennogram (EAG) is a technique that measures the summated electrical potential from the entire antenna in response to an odorant stimulus, providing a general assessment of antennal sensitivity. Studies on various moth species have demonstrated clear EAG responses to dienal compounds. For instance, in the tobacco cutworm, Spodoptera litura, male and female moths exhibit significant EAG responses to the related compound (9Z,11E)-tetradecadienyl acetate (B1210297). nih.gov Similarly, in the Korean population of the pine cone pest Dioryctria abietella, male antennae show a stronger EAG response to (9Z,11E)-tetradecadienyl acetate compared to another pheromone component, while the opposite is observed in females. nih.gov These findings highlight that the antennae of these insects are equipped with receptors capable of detecting this class of dienal compounds, often in a sex-specific manner. In the case of the fir coneworm, Dioryctria abietivorella, (9Z,11E)-tetradecadienal is a known pheromone component, and while detailed EAG response data for this specific aldehyde is part of broader blend studies, its role in attracting male moths is well-established. usda.govbioone.org

Table 1: Representative EAG Responses to Dienal Compounds in Various Moth Species

| Insect Species | Compound | Observation | Reference |

| Spodoptera litura | (9Z,11E)-tetradecadienyl acetate | Significant EAG responses in both male and female moths. | nih.gov |

| Dioryctria abietella | (9Z,11E)-tetradecadienyl acetate | Stronger EAG response in male antennae compared to females. | nih.gov |

| Stenoma cecropia | (9Z,11E)-9,11-tetradecadienal | Bioactive, eliciting EAG responses from male antennae. | researchgate.net |

Single Sensillum Recording (SSR) of Olfactory Receptor Neurons (ORNs)

To understand the specific neuronal responses to this compound, researchers employ single sensillum recording (SSR). This powerful technique allows for the measurement of action potentials from individual olfactory receptor neurons (ORNs) housed within the hair-like sensilla on the antenna. youtube.comoup.com

In the carob moth, Ectomyelois ceratoniae, whose pheromone blend includes (Z,E)-9,11-tetradecadienal, SSR studies have identified at least two distinct ORNs within the long trichoid sensilla of male antennae. researchgate.net These neurons are differentiated by the amplitude of their spikes (large and small). Dose-response experiments revealed that both the naturally occurring pheromone and a synthetic mimic could elicit spiking activity from the large-spiking neuron. Cross-adaptation studies further confirmed that both compounds stimulate the same large-spiking cell, indicating they share a common receptor or neural pathway at the peripheral level. researchgate.net

Similarly, in the moth Stenoma cecropia, SSR has been instrumental in identifying receptors on the male antenna that respond specifically to (9Z,11E)-9,11-tetradecadienal and a related trienal. researchgate.net This specificity at the neuronal level is the foundation of the insect's ability to discriminate its species-specific pheromone from the myriad of other odors in its environment.

Table 2: SSR Findings for Dienal-Sensitive Olfactory Receptor Neurons

| Insect Species | Sensillum Type | Neuron Type | Stimulus | Key Finding | Reference |

| Ectomyelois ceratoniae | Long trichoid | Large-spiking ORN | (Z,E)-9,11,13-tetradecatrienal & mimic | Both compounds activate the same neuron. | researchgate.net |

| Stenoma cecropia | Not specified | Not specified | (9Z,11E)-9,11-tetradecadienal | Specific receptors for this compound were found on male antennae. | researchgate.net |

Characterization of Pheromone Binding Proteins (PBPs)

Before reaching the ORNs, hydrophobic pheromone molecules like this compound must traverse the aqueous sensillar lymph that bathes the neuronal dendrites. This transport is facilitated by a class of small, soluble proteins known as pheromone binding proteins (PBPs). mdpi.com PBPs are thought to bind to pheromone components and shuttle them to the olfactory receptors.

While specific binding data for this compound is not extensively documented, studies on related compounds provide insight into the function of PBPs. In Antheraea polyphemus, photoaffinity labeling studies with a photoactivatable analog of a tetradecadienyl acetate revealed that the 14-carbon odorant molecule could have two binding positions within the recognition site of the PBP, whereas a 16-carbon pheromone had only one. nih.gov This suggests that PBPs can exhibit specificity based on the carbon chain length of the ligand.

Furthermore, in the meadow moth, Loxostege sticticalis, a general odorant binding protein (GOBP2) showed a high binding affinity for trans-11-tetradecen-1-yl acetate, a sex pheromone component, as well as certain plant volatiles. plos.org This indicates that some binding proteins may have a broader role, potentially integrating signals from both pheromones and host plants. The interaction between PBPs and pheromones is a dynamic process that is crucial for the sensitivity and specificity of the olfactory system. mdpi.com

Central Nervous System (CNS) Processing of Dienal Signals

Once the ORNs on the antenna are activated, they send electrical signals via their axons to the primary olfactory center in the insect brain, the antennal lobe (AL). The AL is a complex neuropil composed of distinct spherical structures called glomeruli.

Antennal Lobe and Higher Brain Center Activation

The axons of all ORNs that express the same type of olfactory receptor converge onto a single glomerulus within the AL. frontiersin.orgnih.gov This creates a chemotopic map where different odors elicit unique spatial patterns of glomerular activation. In male moths, a specialized region of the AL called the macroglomerular complex (MGC) is dedicated to processing sex pheromone components. lu.se

Studies on Spodoptera littoralis have provided a clear example of this organization. The major pheromone component, (Z,E)-9,11-tetradecadienyl acetate, activates a specific, large glomerulus in the MGC known as the cumulus. d-nb.info Another minor pheromone component activates a different, adjacent glomerulus. This spatial segregation of information about different components of the pheromone blend is the first step in central processing. From the AL, projection neurons (PNs) relay this information to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further processed, integrated, and ultimately leads to a behavioral decision. universite-paris-saclay.frfrontiersin.orghong-lab.org

Neural Circuitry Underlying Pheromone-Mediated Behaviors

The precise neural circuits that translate the detection of a pheromone like this compound into a specific behavior, such as upwind flight towards a potential mate, are a subject of intensive research. The "labeled-line" theory posits that specific pheromone components activate dedicated neural pathways from the periphery to higher brain centers, which in turn trigger stereotyped behaviors. frontiersin.org

In mice, for example, specific pheromones have been shown to activate distinct neural circuits in the amygdala and hypothalamus, leading to behaviors like aggression or sexual receptivity. frontiersin.orgcore.ac.uk While the complete circuitry in insects for any given pheromone is still being fully elucidated, the principle of dedicated circuits is supported by the highly specific responses of ORNs and the chemotopic organization of the antennal lobe. The integration of signals from different glomeruli in the MGC allows the male moth to perceive the correct ratio of pheromone components, a critical factor for species recognition and successful mating. The output from the AL is then conveyed to motor centers, orchestrating the complex sequence of behaviors that constitute the mating response.

Olfactory Receptor Gene Expression and Functional Characterization

The perception of specific chemical cues, such as the pheromone component this compound, is fundamentally governed by the expression and functional characteristics of olfactory receptors (ORs) within the sensory neurons of insects. While direct functional characterization of an olfactory receptor for this compound is a subject of ongoing research, significant insights can be drawn from studies on closely related compounds, particularly the acetate analogue, (Z,E)-9,11-tetradecadienyl acetate, a major sex pheromone component for several moth species, including the cotton leafworm, Spodoptera littoralis.

In S. littoralis, a specific olfactory receptor, SlitOR5, has been identified and functionally characterized as the receptor for (Z,E)-9,11-tetradecadienyl acetate. elifesciences.org Notably, SlitOR5 does not belong to the typical pheromone receptor (PR) clade, suggesting an independent evolution of receptors for this class of pheromones. elifesciences.org This receptor is highly expressed in the antennae of male moths, consistent with its role in detecting female-emitted sex pheromones. elifesciences.org

Functional studies using heterologous expression systems, such as Drosophila melanogaster olfactory sensory neurons (OSNs) and Xenopus oocytes, have been pivotal in deorphanizing this receptor. When SlitOR5 was expressed in the Drosophila at1 trichoid sensilla, it showed a strong response to (Z,E)-9,11-tetradecadienyl acetate. elifesciences.org Similarly, in the Xenopus oocyte expression system, SlitOR5-expressing oocytes generated a robust current in response to stimulation with (Z,E)-9,11-tetradecadienyl acetate, with a low detection threshold of 10⁻⁸ M and an EC₅₀ of 1.707 × 10⁻⁷ M. elifesciences.org This high sensitivity and specificity underscore the receptor's role in long-distance mate detection.

The expression of SlitOR5 is highly male-biased and is the most abundant OR in the antennae of male S. littoralis. elifesciences.org This specific expression pattern is a hallmark of genes involved in the perception of female sex pheromones. The functional characterization of SlitOR5 provides a critical reference point for understanding the molecular basis of perception for C14 dienyl compounds and serves as a strong candidate for investigating the perception of the aldehyde form, this compound, in related species.

Table 1: Functional Characterization of an Olfactory Receptor for a Tetradeca-9,11-dienyl Compound

| Receptor | Species | Ligand | Expression System | Key Findings | Reference |

|---|---|---|---|---|---|

| SlitOR5 | Spodoptera littoralis | (Z,E)-9,11-tetradecadienyl acetate | Drosophila melanogaster OSNs, Xenopus oocytes | Highly specific and sensitive receptor for the major pheromone component. Does not belong to the conserved PR clade. EC₅₀ = 1.707 x 10⁻⁷ M. | elifesciences.org |

Comparative Neurophysiology of this compound Perception Across Species

The neurophysiological responses to this compound and its analogues vary across different insect species, reflecting the diversity of their chemical communication systems. Electroantennography (EAG) and single-sensillum recording (SSR) are key techniques used to compare these responses, providing insights into the sensitivity and specificity of the olfactory systems of different species to these semiochemicals.

In the genus Spodoptera, there are notable differences in the responses to C14 dienyl compounds. In Spodoptera littoralis, male antennae exhibit strong EAG responses to the major pheromone component, (Z,E)-9,11-tetradecadienyl acetate. nih.govresearchgate.net Studies have shown that pre-exposure to this compound can lead to short-term peripheral sensitization, increasing the subsequent EAG response. nih.gov In Spodoptera litura, the EAG response to (Z,E)-9,11-tetradecadienyl acetate (compound A) is also significant and is generally stronger than the response to another pheromone component, (Z,E)-9,12-tetradecadienyl acetate (compound B). jst.go.jp

The carob moth, Ectomyelois ceratoniae, utilizes a pheromone blend that includes (Z,E)-9,11-tetradecadienal. psu.edu EAG recordings from male antennae of this species show distinct responses to this dienal, which is a minor component of its pheromone blend, with the major component being (Z,E)-9,11,13-tetradecatrienal. psu.edu

In the genus Ostrinia, which includes significant agricultural pests like the European corn borer (Ostrinia nubilalis) and the Asian corn borer (Ostrinia furnacalis), pheromone blends are critical for reproductive isolation. While their primary pheromone components are typically tetradecenyl acetates, studies have shown cross-reactivity. For instance, a small percentage of male O. nubilalis are attracted to the pheromone blend of O. furnacalis, which includes (E)-12- and (Z)-12-tetradecenyl acetate. d-nb.info This behavioral response is correlated with altered olfactory receptor neuron responsiveness in these "rare" males, demonstrating the neurophysiological basis for variations in pheromone perception even within a species. d-nb.info

The rice leaf roller, Cnaphalocrocis medinalis, has been shown to respond to a variety of pheromone components from other species that inhabit the same ecosystem, such as Chilo suppressalis and Sesamia inferens. biorxiv.org While its own pheromone consists of C18 compounds, its olfactory system can detect other aldehydes, indicating a broader sensitivity that could play a role in interspecific interactions. biorxiv.orgmdpi.com

Table 2: Comparative Electroantennogram (EAG) Responses to this compound and Related Compounds in Various Moth Species

| Species | Compound(s) Tested | Relative EAG Response | Key Findings | Reference |

|---|---|---|---|---|

| Spodoptera littoralis | (Z,E)-9,11-tetradecadienyl acetate | High | Strong response to the major pheromone component; exhibits sensitization. | nih.govresearchgate.net |

| Spodoptera litura | (Z,E)-9,11-tetradecadienyl acetate, (Z,E)-9,12-tetradecadienyl acetate | High (for the 9,11-isomer) | Response to the 9,11-isomer is greater than to the 9,12-isomer. | jst.go.jp |

| Ectomyelois ceratoniae | (Z,E)-9,11-tetradecadienal | Moderate | Responds to this minor component of its natural pheromone blend. | psu.edu |

| Ostrinia nubilalis | (E)-12- & (Z)-12-tetradecenyl acetate (O. furnacalis pheromone) | Low (in most of the population) | A small percentage of males show behavioral and neuronal responses, indicating intraspecific variation. | d-nb.info |

| Cnaphalocrocis medinalis | Various aldehydes (e.g., Z11-16:Ald, Z9-16:Ald) | High | Demonstrates sensitivity to pheromone components of other species. | biorxiv.org |

Evolutionary and Chemoecological Perspectives on Tetradeca 9,11 Dienal

Phylogeny of Tetradeca-9,11-dienal Usage in Insect Communication

The use of specific pheromone components is not randomly distributed across insect taxa but rather follows evolutionary lineages, albeit with notable exceptions. The appearance of (Z,E)-9,11-tetradecadienal as a sex pheromone component has been identified in moths from different families, suggesting a complex evolutionary history that may involve both conserved use within certain lineages and convergent evolution in others.

For instance, (Z,E)-9,11-tetradecadienal is a key pheromone component for the carob moth, Ectomyelois ceratoniae, a member of the Pyralidae family. psu.edu It is also reported as a pheromone for the horse-chestnut leaf miner, Cameraria ohridella, which belongs to the Gracillariidae family. plazi.org The appearance of the same compound in these distinct families points towards convergent evolution, where similar selective pressures have led to the independent evolution of the same chemical signal.